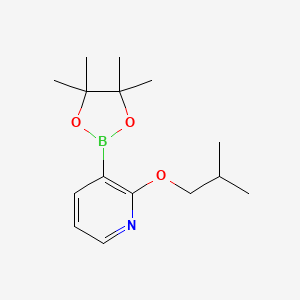

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to the class of organoboronic acids and esters. These compounds are characterized by a boron atom bonded to an oxygen atom and one or two carbon-containing groups . They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

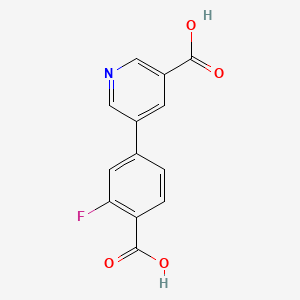

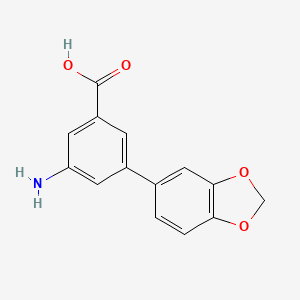

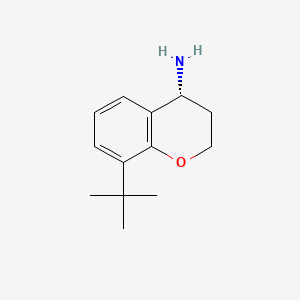

Molecular Structure Analysis

The molecular structure of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to feature a pyridine ring (a six-membered aromatic ring with one nitrogen atom), substituted at the 2-position with an isobutoxy group and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Chemical Reactions Analysis

Organoboronic acids and esters, such as “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboronic acid or ester with an organic halide or triflate, in the presence of a palladium catalyst and a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to be similar to those of other organoboronic acids and esters . These compounds are typically solids or liquids at room temperature, and they are generally stable under normal conditions .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry and Pharmacology

Pyridine derivatives, including those structurally related to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, pyridine-based compounds have demonstrated significant roles as inhibitors in enzymatic reactions, showcasing potential in the treatment of various diseases (Scior et al., 2011; Alshamrani, 2023). The ability of these compounds to interact with metal ions further underscores their utility in medicinal chemistry, where metal coordination can enhance the therapeutic efficacy of drug molecules.

Contribution to Catalysis and Synthetic Chemistry

The structural features of pyridine derivatives, akin to the compound , lend themselves to applications in catalysis and synthetic chemistry. Their interaction with various metal ions facilitates the development of novel catalytic systems, which are instrumental in the synthesis of complex organic molecules. The catalytic properties of these compounds are pivotal for advancing synthetic methodologies, enabling more efficient and selective chemical transformations (Parmar et al., 2023). These advancements contribute significantly to the field of green chemistry by promoting sustainable and environmentally friendly synthetic processes.

Implications for Material Science

The unique electronic and structural properties of pyridine-based compounds have implications for material science, particularly in the development of organic electronic materials. Their potential for enhancing the thermoelectric performance of materials, as seen in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) systems, illustrates the broader applicability of these compounds in creating more efficient energy conversion devices (Zhu et al., 2017). This aspect of research opens up new pathways for utilizing pyridine derivatives in the fabrication of advanced materials with optimized electronic properties for use in various technological applications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZKUZSIUOACPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855770 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1357397-80-8 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)

![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)